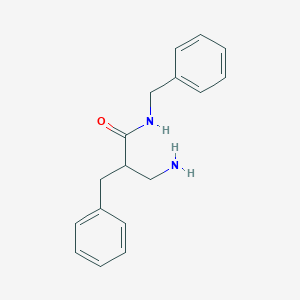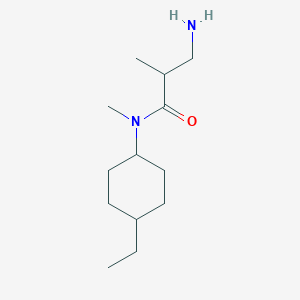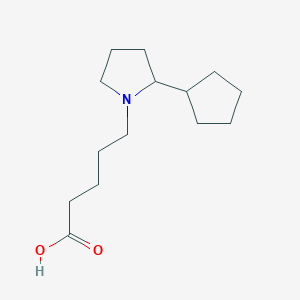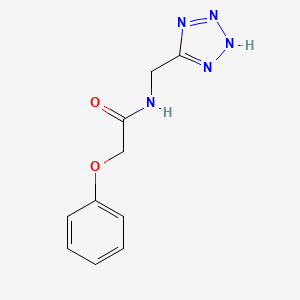![molecular formula C12H14N2O5S B7589501 6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7589501.png)
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. The compound is also known as "MDTCPA" and belongs to the class of pyridine carboxylic acids.
Mécanisme D'action
MDTCPA exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond results in irreversible inhibition of PTP activity. The selectivity of MDTCPA towards PTPs is due to the presence of the dioxothiolane moiety, which is essential for binding to the catalytic cysteine residue.
Biochemical and Physiological Effects:
MDTCPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MDTCPA inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MDTCPA has also been shown to enhance insulin signaling and glucose uptake in adipocytes, making it a potential therapeutic agent for diabetes. Additionally, MDTCPA has been shown to modulate immune responses by inhibiting the activation of T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
MDTCPA has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, making it a valuable tool in studying the role of PTPs in disease pathogenesis. MDTCPA is also stable and can be easily synthesized in the laboratory. However, there are some limitations to using MDTCPA in lab experiments. The irreversible inhibition of PTP activity can make it difficult to study the role of PTPs in physiological processes that require dynamic regulation of protein phosphorylation. Additionally, the covalent binding of MDTCPA to PTPs can result in off-target effects, making it important to carefully design experiments to ensure specificity.
Orientations Futures
There are several future directions for research involving MDTCPA. One area of interest is the development of MDTCPA analogs with improved selectivity and potency towards specific PTP isoforms. Another area of research is the use of MDTCPA in combination with other drugs to enhance their therapeutic efficacy. Additionally, the role of PTPs in various disease states is still not fully understood, and further research is needed to elucidate the mechanisms underlying their dysregulation.
Méthodes De Synthèse
MDTCPA can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxylic acid with thionyl chloride, followed by reaction with 3-methyl-1,1-dioxothiolan-3-ylamine. The final product is obtained by reacting the intermediate product with carbonyldiimidazole. The synthesis method of MDTCPA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
MDTCPA has been widely used in biochemical research as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in regulating cell signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. MDTCPA has been shown to selectively inhibit PTP activity, making it a valuable tool in studying the role of PTPs in disease pathogenesis.
Propriétés
IUPAC Name |
6-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-12(5-6-20(18,19)7-12)14-10(15)8-3-2-4-9(13-8)11(16)17/h2-4H,5-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRCVZJEOEZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)

![1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7589483.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7589493.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B7589496.png)
![2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide](/img/structure/B7589509.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7589511.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)

